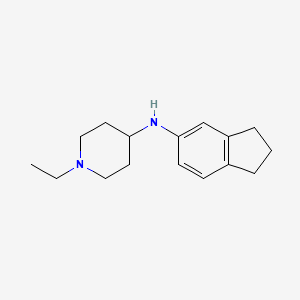
N-(2-chloro-4-iodophenyl)-2-(2,4,5-trichlorophenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-chloro-4-iodophenyl)-2-(2,4,5-trichlorophenoxy)acetamide, also known as CI-994, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. CI-994 belongs to the family of histone deacetylase (HDAC) inhibitors, which have shown promise in the treatment of various cancers. In
Mécanisme D'action
N-(2-chloro-4-iodophenyl)-2-(2,4,5-trichlorophenoxy)acetamide works by inhibiting the activity of HDAC enzymes, which are responsible for removing acetyl groups from histone proteins. This results in the accumulation of acetylated histones, which leads to changes in gene expression. Specifically, this compound has been shown to increase the expression of genes involved in cell cycle arrest, apoptosis, and differentiation in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In cancer cells, this compound has been shown to induce cell cycle arrest, apoptosis, and differentiation. This compound has also been shown to sensitize cancer cells to radiation therapy and chemotherapy. In addition, this compound has been shown to have anti-inflammatory effects and to inhibit the growth of malaria parasites.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(2-chloro-4-iodophenyl)-2-(2,4,5-trichlorophenoxy)acetamide is that it has been extensively studied and has shown promise in the treatment of various diseases. However, one limitation of this compound is that it is not very soluble in water, which can make it difficult to work with in lab experiments. In addition, the mechanism of action of this compound is not fully understood, which can make it difficult to design experiments to study its effects.
Orientations Futures
There are several future directions for the study of N-(2-chloro-4-iodophenyl)-2-(2,4,5-trichlorophenoxy)acetamide. One area of research is the development of more soluble forms of this compound that can be more easily used in lab experiments. Another area of research is the identification of biomarkers that can be used to predict which patients are most likely to respond to treatment with this compound. Finally, there is ongoing research into the use of HDAC inhibitors like this compound in combination with other therapies such as radiation therapy and chemotherapy.
Méthodes De Synthèse
The synthesis of N-(2-chloro-4-iodophenyl)-2-(2,4,5-trichlorophenoxy)acetamide involves a multi-step process that starts with the reaction of 2,4,5-trichlorophenol with chloroacetyl chloride to form 2-chloro-4-(chloroacetyl)phenol. This intermediate is then reacted with iodobenzene in the presence of a palladium catalyst to form the key intermediate, N-(2-chloro-4-iodophenyl)-2-chloroacetamide. Finally, this intermediate is reacted with sodium hydroxide and 2,4,5-trichlorophenoxyacetic acid to form the desired product, this compound.
Applications De Recherche Scientifique
N-(2-chloro-4-iodophenyl)-2-(2,4,5-trichlorophenoxy)acetamide has been extensively studied for its potential use in cancer treatment. HDAC inhibitors like this compound have been shown to induce cell cycle arrest, apoptosis, and differentiation in cancer cells. This compound has also been shown to sensitize cancer cells to radiation therapy and chemotherapy. In addition to its potential use in cancer treatment, this compound has also been studied for its potential use in the treatment of other diseases such as malaria and sickle cell anemia.
Propriétés
IUPAC Name |
N-(2-chloro-4-iodophenyl)-2-(2,4,5-trichlorophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl4INO2/c15-8-4-11(18)13(5-9(8)16)22-6-14(21)20-12-2-1-7(19)3-10(12)17/h1-5H,6H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZHRHCUTEBTHQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)Cl)NC(=O)COC2=CC(=C(C=C2Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl4INO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-benzyl-1-[(3-nitrophenyl)sulfonyl]piperidine](/img/structure/B5110802.png)
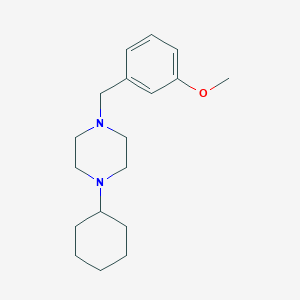
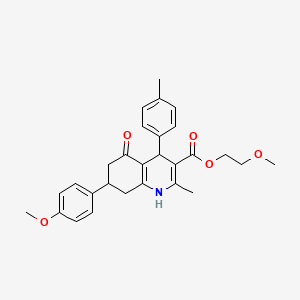
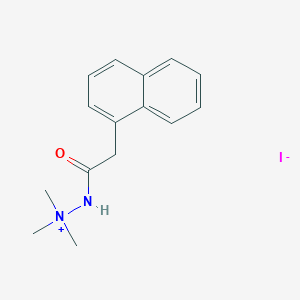
![1-(2,3-dihydro-9H-imidazo[1,2-a]benzimidazol-9-yl)acetone hydrochloride](/img/structure/B5110856.png)
![N-[2-(4-ethyl-1,3-thiazol-2-yl)ethyl]-1-[2-(3-fluorophenyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5110863.png)
![ethyl 4-({[3-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]methyl}amino)-1-piperidinecarboxylate](/img/structure/B5110864.png)
![3-(1,3-benzodioxol-5-yl)-5-(1-cyclohexen-1-ylacetyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5110872.png)
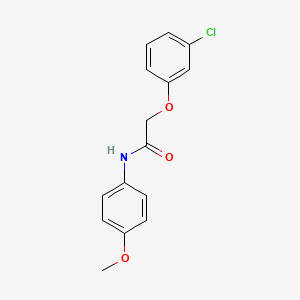
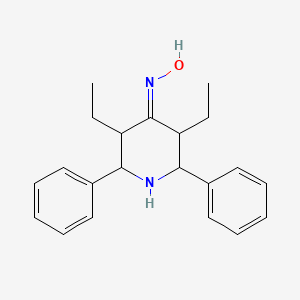
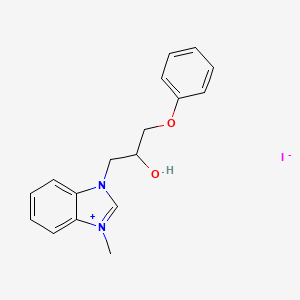
![N-({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-2-(methylthio)benzamide](/img/structure/B5110899.png)
